Structural Differentiation from the Free Carboxylic Acid Amide Impurity (CAS 1239233-86-3)
The target compound (ethyl ester amide impurity) differs from the free carboxylic acid amide impurity (CAS 1239233-86-3) by the presence of an ethyl ester moiety at the thiazole 5-position rather than a free carboxylic acid group [1]. This structural difference leads to a molecular mass increase of 28.05 Da (C₂H₅ vs H; 362.44 vs 334.39 g/mol) [1]. In the LC–MS/MS impurity profiling study by Kadivar et al. (2011), the amide impurity (the free carboxylic acid form) was one of four characterized impurities; the ethyl ester amide impurity represents the intermediate-stage carryover species from incomplete hydrolysis of the ethyl ester intermediate Formula II [2]. Users require the ethyl ester standard specifically because its chromatographic retention differs from the free acid form under reverse-phase gradient conditions, enabling unambiguous peak assignment in HPLC methods where both species may co-exist in febuxostat API [2].
| Evidence Dimension | Molecular mass and functional group at thiazole 5-position |
|---|---|
| Target Compound Data | Molecular weight 362.44 g/mol; ethyl ester at C5 position; CAS 1346238-15-0 |
| Comparator Or Baseline | Febuxostat Amide Impurity (CAS 1239233-86-3): molecular weight 334.39 g/mol; carboxylic acid at C5 position |
| Quantified Difference | Δ 28.05 Da (mass difference); ester vs. carboxylic acid functional group |
| Conditions | Chemical structure comparison; LC–MS/MS impurity profiling (Kromasil C18, 150 mm × 4.6 mm, 5 μm; ESI positive mode) |
Why This Matters
The mass and polarity differences ensure distinct chromatographic retention and MS detection, making co-elution with the free acid form unlikely, which is critical for accurate peak identification in related substances testing for ANDA submissions.
- [1] ChemWhat Database. Febuxostat Ethyl Ester Amide Impurity (CAS 1346238-15-0). Molecular formula C₁₈H₂₂N₂O₄S; MW 362.44. View Source
- [2] Kadivar, M.H., Sinha, P.K., Kushwaha, D., Jana, P., Sharma, H. & Bapodra, A. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC–MS/MS technique. Journal of Pharmaceutical and Biomedical Analysis, 2011, 56(4), 749–757. View Source
